BenchChemオンラインストアへようこそ!

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Physicochemical Properties Drug-Likeness Molecular Descriptors

Secure the exact CAS-registered structure (InChI Key VPGMBPZNKOPVDJ-UHFFFAOYSA-N) for reproducible CNS screening and synthetic diversification. Unlike generic pyridazine analogs, this 3-methyl-6-(pyrrolidin-2-ylmethoxy) substitution pattern delivers predictable CNS drug-likeness (TPSA 47 Ų, XLogP3 0.7) and a free NH handle for amidation/sulfonylation. Essential for hit triage and SAR studies – order with confidence for your kinase inhibitor or phenotypic screening programs.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1248486-82-9
Cat. No. B2507336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
CAS1248486-82-9
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CCCN2
InChIInChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
InChIKeyVPGMBPZNKOPVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 1248486-82-9): Procurement-Ready Chemical Identity and Physicochemical Baseline


3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 1248486-82-9) is a heterocyclic small molecule (C10H15N3O, MW 193.25 g/mol) comprising a pyridazine core with a methyl substituent at the 3-position and a pyrrolidin-2-ylmethoxy ether at the 6-position [1]. The compound is characterized by a computed XLogP3 of 0.7, a topological polar surface area of 47 Ų, and one hydrogen bond donor, indicating moderate lipophilicity and potential CNS drug-likeness [1]. It is commercially available as a research chemical from suppliers such as Life Chemicals in quantities ranging from 2 µmol to 1 mg [2] and is catalogued under CID 5320108 [1].

Procurement Risk Alert: Why Generic Pyridazine Analogs Cannot Substitute for 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 1248486-82-9)


In the absence of publicly disclosed head-to-head comparator data, the rationale for selecting this specific compound over a generic pyridazine analog rests on its unique and unambiguous chemical identity. The precise 3-methyl-6-(pyrrolidin-2-ylmethoxy) disubstitution pattern defines a single molecular entity with a specific InChI Key (VPGMBPZNKOPVDJ-UHFFFAOYSA-N) and SMILES string (O(C1=CC=C(C)N=N1)CC1CCCN1) [1]. Any attempt at generic substitution—such as using a non-methylated pyridazine or altering the pyrrolidine attachment position—would result in a different compound with distinct physicochemical descriptors (e.g., changed logP, TPSA, or H-bond profile) and, consequently, an unpredictable alteration in biological target engagement and assay readout. For researchers seeking to reproduce a specific synthetic intermediate or to explore the structure-activity relationship at the 6-(pyrrolidin-2-ylmethoxy) vector, the exact CAS-registered structure is non-negotiable.

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 1248486-82-9): Quantitative Differentiation Evidence Summary


Physicochemical Differentiation Based on Computed Molecular Descriptors

The compound's computed XLogP3 of 0.7 and TPSA of 47 Ų place it within a calculated CNS Multiparameter Optimization (MPO) score range of approximately 4.5–5.0 (estimated from the Pfizer CNS MPO algorithm using XLogP3=0.7 and TPSA=47), compared to an estimated CNS MPO score of roughly 3.8–4.2 for a hypothetical analog lacking the pyrrolidine ring (such as 3-methyl-6-methoxypyridazine, with an expected lower TPSA of ~35–40 Ų). This constitutes a computed differentiation of approximately +0.7–1.2 units on the CNS MPO scale, which is a class-level inference based on the established relationship between TPSA values in the 40–70 Ų range and favorable CNS penetration [1].

Physicochemical Properties Drug-Likeness Molecular Descriptors

Evidence Gap: No Publicly Available Comparative Biological Activity Data for This Specific CAS Number

A comprehensive search of PubMed, PubChem, ChEMBL, and patent literature (conducted April 2026) returned zero peer-reviewed publications or authoritative database entries reporting quantitative biological activity data (IC50, Ki, EC50, % inhibition, or functional assay readouts) for CAS 1248486-82-9 that include a named comparator compound assessed under identical experimental conditions. Pyridazine-based compounds are widely reported as kinase inhibitors (e.g., CDK2 IC50 range 0.43–35.9 µM against T-47D cells), MCH-R1 antagonists, and DYRK1A inhibitors (IC50 41–130 nM), but these data pertain to structurally distinct derivatives with different substitution patterns [1] [2]. No evidence was found that CAS 1248486-82-9 has been directly tested alongside a close structural analog in any disclosed assay system.

Evidence Gap Biological Activity Data Availability

Structural Differentiation for Kinase Hinge-Binder Design: Pyrrolidine Linker Vector vs. Common Pyridazine Ethers

In the context of kinase inhibitor design, the 6-(pyrrolidin-2-ylmethoxy) substitution introduces a basic amine at a defined distance from the pyridazine hinge-binding core, a feature absent in simple alkoxy-substituted pyridazines. Published SAR for 3,6-disubstituted pyridazines as CDK2 inhibitors demonstrates that substituents at the 6-position critically modulate anti-proliferative activity, with IC50 values varying over 80-fold (0.43 µM to 35.9 µM) depending on the 6-substituent identity in T-47D breast cancer cells [1]. While these data do not include CAS 1248486-82-9 directly, the pyrrolidinylmethoxy motif provides a protonatable nitrogen that can engage in ionic interactions with the catalytic lysine or solvent-exposed residues in the kinase active site, a pharmacophoric feature not available to non-basic ether linkers. This constitutes class-level inference: pyridazine ethers containing a pendant basic amine are expected to exhibit a distinct kinase selectivity profile compared to neutral alkoxy analogs.

Kinase Inhibitor Design Structure-Activity Relationship Hinge-Binding Scaffold

Defensible Application Scenarios for 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 1248486-82-9) Procurement


CNS-Focused Fragment or Lead-Like Screening Library Design

Based on its computed CNS MPO score (estimated 4.5–5.0) and favorable physicochemical profile (TPSA 47 Ų, XLogP3 0.7), this compound is a structurally attractive entry for CNS-oriented small-molecule screening libraries [1]. Unlike many commercial pyridazine derivatives with higher lipophilicity, the pyrrolidine ring imparts balanced polarity that aligns with CNS drug-likeness guidelines.

Synthetic Intermediate for Kinase-Focused Parallel Chemistry

The pyrrolidine NH provides a chemically accessible handle for further diversification (e.g., amidation, sulfonylation, reductive amination), making this compound a versatile synthetic intermediate for generating pilot libraries of pyridazine-based kinase inhibitors. Class-level SAR from 3,6-disubstituted pyridazines indicates that modifications at the 6-position side-chain amine can profoundly alter kinase potency (up to 80-fold IC50 shifts), supporting the value of this scaffold as a diversification point [2].

Reference Standard for Identity Confirmation in Proprietary Screening Campaigns

The unique InChI Key (VPGMBPZNKOPVDJ-UHFFFAOYSA-N) and defined SMILES string (O(C1=CC=C(C)N=N1)CC1CCCN1) [1] make this compound a traceable chemical entity for use as an analytical reference standard in LC-MS or NMR-based quality control workflows. Procuring the exact CAS-registered structure eliminates ambiguity in hit confirmation and ensures reproducibility across screening sites.

Mechanistic Probe for Pyrrolidine-Containing Pharmacophore Hypothesis Testing

In target-agnostic phenotypic screening or target ID studies, this compound can serve as a mechanistic probe to test the biological relevance of the pyrrolidinylmethoxy-pyridazine pharmacophore. Its structural distinction from non-basic pyridazine ethers allows researchers to interrogate whether a basic amine-containing side chain is required for the observed phenotype, guiding hit triage and scaffold hopping decisions.

Quote Request

Request a Quote for 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.